molecular formula C7H13NO2 B12311323 Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine

Katalognummer: B12311323
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: IPEZFQDTFDPJPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a hexahydrofurofuran ring system, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable diol precursor under acidic conditions to form the hexahydrofurofuran ring system

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or reduce any oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the furan ring or the methanamine group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism by which Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
  • 2,5-furan-dicarboxylic acid
  • 2,5-dimethylfuran

Uniqueness

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and stability.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-ylmethanamine

InChI

InChI=1S/C7H13NO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4,8H2

InChI-Schlüssel

IPEZFQDTFDPJPK-UHFFFAOYSA-N

Kanonische SMILES

C1C2COCC2OC1CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.